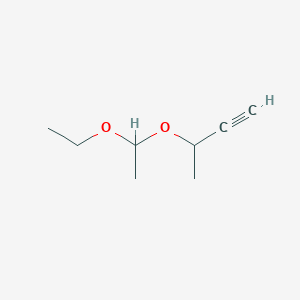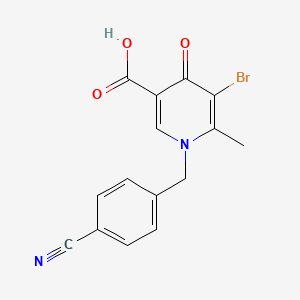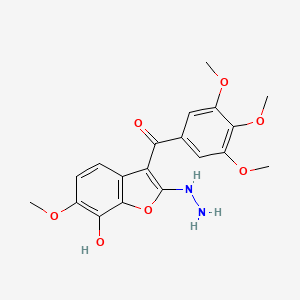
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is a boronic acid derivative that features a triazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The incorporation of a triazole ring adds unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Boronic Acid Group: The triazole-containing intermediate can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the boronic acid group, potentially leading to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions .
Biology
The compound’s triazole ring makes it a candidate for biological applications, including enzyme inhibition and as a ligand in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The boronic acid group can form reversible covalent bonds with diols, making it useful in sensor applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the boronic acid group.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a triazole ring but different substituents.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives: Different triazole isomer and additional functional groups.
Uniqueness
The uniqueness of 5-((2H-1,2,4-triazol-3-yl)methyl)-2-methoxyphenylboronic acid lies in its combination of a triazole ring and a boronic acid group, which imparts unique reactivity and binding properties, making it valuable in diverse applications.
Propriétés
Formule moléculaire |
C10H12BN3O3 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
[2-methoxy-5-(1H-1,2,4-triazol-5-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BN3O3/c1-17-9-3-2-7(4-8(9)11(15)16)5-10-12-6-13-14-10/h2-4,6,15-16H,5H2,1H3,(H,12,13,14) |
Clé InChI |
ACCBZPNKEGIDMP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)CC2=NC=NN2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)


![1-[1-(Propylaminocarbonyl)ethyl]piperazine](/img/structure/B8322755.png)


